molecular formula C19H27NO3 B1324835 Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate CAS No. 898775-81-0

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate

Cat. No.: B1324835
CAS No.: 898775-81-0
M. Wt: 317.4 g/mol
InChI Key: BZQJWZJHAIYNAH-UHFFFAOYSA-N
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Description

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate is a synthetic organic compound characterized by a valerate backbone (5-oxo pentanoate ester) with a 4-(piperidinomethyl)phenyl substituent. Its molecular formula is C₁₉H₂₅NO₃, with a molecular weight of 327.41 g/mol.

Properties

IUPAC Name

ethyl 5-oxo-5-[4-(piperidin-1-ylmethyl)phenyl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3/c1-2-23-19(22)8-6-7-18(21)17-11-9-16(10-12-17)15-20-13-4-3-5-14-20/h9-12H,2-8,13-15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZQJWZJHAIYNAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC(=O)C1=CC=C(C=C1)CN2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20642724
Record name Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898775-81-0
Record name Ethyl 5-oxo-5-{4-[(piperidin-1-yl)methyl]phenyl}pentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20642724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate typically involves the reaction of 4-(piperidinomethyl)benzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and esterification to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to achieve substitution.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted esters or amides.

Scientific Research Applications

Medicinal Chemistry

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate is being investigated for its potential therapeutic effects. It may act as a pharmacophore in drug design, particularly due to its ability to interact with biological targets. The compound's unique structure allows researchers to explore its efficacy against various diseases.

Case Studies:

  • Antimicrobial Activity: Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific mechanisms remain to be fully elucidated.
  • Cancer Research: The compound's interactions with cellular processes are being studied for potential anticancer applications, similar to other compounds with piperidine moieties that have shown promise in inhibiting cancer cell growth .

Biological Studies

In biological research, this compound is utilized as a probe to study enzyme interactions and metabolic pathways. Its reactivity with various biomolecules makes it valuable for understanding complex biological systems.

Research Methods:

  • In Vitro Assays: Researchers conduct assays to test the compound’s efficacy on targeted receptors or enzymes, observing biological activity under controlled conditions. Outcomes often include IC50 values, which indicate the concentration required to inhibit a biological process by 50%.

Industrial Applications

The compound is employed in the production of fine chemicals and as an intermediate in organic synthesis. Its unique chemical properties allow it to be used in specialized industrial processes.

Applications:

  • Synthesis of Novel Materials: this compound can serve as a building block for creating new polymers and materials with unique properties.
  • Chemical Reactions: The compound undergoes various types of reactions, including oxidation and reduction, allowing for the formation of different derivatives that can be utilized in further applications.

Mechanism of Action

The mechanism of action of Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Phenyl Ring

Ethyl 5-oxo-5-[4-(thiomorpholinomethyl)phenyl]valerate
  • Structure : Replaces piperidine with thiomorpholine (sulfur atom in the heterocycle).
  • Molecular Formula: C₁₈H₂₅NO₃S
  • Molecular Weight : 335.46 g/mol
  • Hydrogen Bonding: Reduced hydrogen-bonding capacity compared to piperidine due to sulfur's lower electronegativity.
  • Applications : Used in drug discovery for probing sulfur's role in target binding; 10 suppliers globally indicate commercial availability .
Ethyl 5-oxo-5-(4-pentyloxyphenyl)valerate
  • Structure: Substitutes piperidinomethyl with a pentyloxy group (ether linkage).
  • Molecular Formula : C₁₈H₂₆O₄
  • Molecular Weight : 306.40 g/mol
  • Key Differences :
    • Polarity : The ether group enhances hydrophobicity, reducing solubility in polar solvents .
    • Synthetic Utility : Serves as an intermediate in pharmaceuticals (e.g., liquid crystal precursors) due to its aromatic ether moiety .
  • Market Data : Available from suppliers like Hairui Chemical with >95% purity .
Ethyl 5-oxo-5-phenylvalerate
  • Structure : Simplest analog with an unsubstituted phenyl group.
  • Molecular Formula : C₁₃H₁₆O₃
  • Molecular Weight : 220.27 g/mol
  • Key Differences :
    • Reactivity : Lacks functional groups for targeted interactions, limiting bioactivity.
    • Applications : Primarily used in flavor/fragrance industries (e.g., fruity esters) .

Positional Isomerism and Heterocyclic Modifications

Ethyl 5-oxo-5-[3-(thiomorpholinomethyl)phenyl]valerate
  • Structure: Thiomorpholinomethyl group at the meta position (vs. para in the target compound).
  • Impact : Altered spatial arrangement may affect binding to enzymes or receptors, though specific data are lacking .
Ethyl 5-oxo-5-(4-phenoxyphenyl)valerate
  • Structure: Phenoxy substituent introduces a bulkier aromatic system.
  • Applications: Potential use in polymer chemistry, where phenoxy groups influence material crystallinity .

Research Findings and Structure-Activity Relationships (SAR)

Enzyme Inhibition Potential

  • Phenyl Valerate : Demonstrated as a butyrylcholinesterase (BChE) inhibitor in molecular dynamics (MD) simulations, though experimental hydrolysis data showed conflicting results .

Commercial and Regulatory Considerations

  • Suppliers: The thiomorpholinomethyl and pentyloxy analogs are available from multiple suppliers (e.g., CymitQuimica, Hairui Chemical), suggesting scalable synthesis routes .

Biological Activity

Ethyl 5-oxo-5-[4-(piperidinomethyl)phenyl]valerate, with the molecular formula C19H27NO3, is a compound of significant interest in medicinal chemistry due to its unique structural features, including a piperidine ring and an ester functional group. This compound has been studied for its potential biological activities, particularly in the fields of pharmacology and biochemistry.

Chemical Structure and Properties

The structure of this compound can be depicted as follows:

  • Molecular Formula : C19H27NO3
  • Molecular Weight : 315.43 g/mol
  • Functional Groups : Ester, ketone, piperidine

This compound exhibits biological activity primarily through its interaction with various molecular targets within biological systems. The compound may modulate enzyme activity or receptor binding, leading to several pharmacological effects. Notably, it has been associated with:

  • Anti-inflammatory Effects : By inhibiting specific enzymes involved in inflammatory pathways.
  • Antimicrobial Activity : Showing potential against various microbial strains.

Pharmacological Studies

Recent studies have highlighted the compound's potential as a therapeutic agent. For instance, its structural similarity to known pharmacophores suggests it could act as a selective serotonin reuptake inhibitor (SSRI), offering insights into its antidepressant properties.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Gram-positive bacteria
SSRIs PotentialModulation of serotonin transport

Case Study 1: Anti-inflammatory Properties

In a recent study, this compound was evaluated for its anti-inflammatory effects using in vitro models. The results indicated a significant reduction in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 when cells were treated with the compound.

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of this compound against various bacterial strains. The findings demonstrated that this compound exhibited notable inhibitory effects on Staphylococcus aureus and Escherichia coli, suggesting its potential use in developing new antimicrobial agents.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves:

  • Knoevenagel Condensation : Reaction between 4-(piperidinomethyl)benzaldehyde and ethyl acetoacetate.
  • Cyclization and Esterification : Formation of the final product under basic conditions.

Table 2: Synthetic Route Overview

StepReactantsConditions
Knoevenagel Condensation4-(Piperidinomethyl)benzaldehyde + Ethyl acetoacetateBase (e.g., sodium ethoxide)
Cyclization & EsterificationIntermediate product + EthanolAcid catalyst (e.g., sulfuric acid), reflux

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